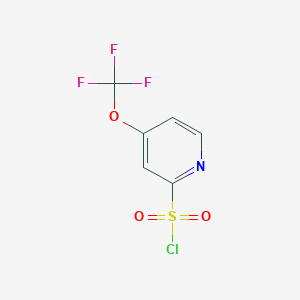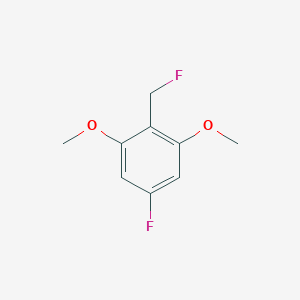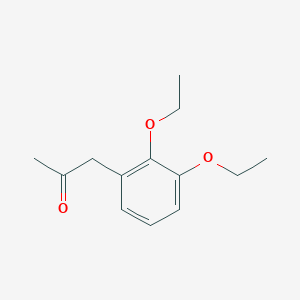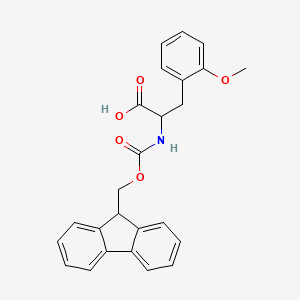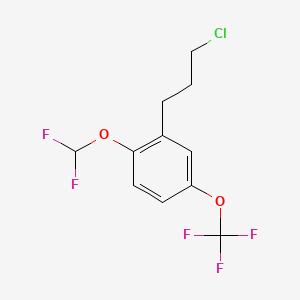
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a chemical compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of a benzene derivative with chloropropyl, difluoromethoxy, and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (chlorine, fluorine) in the compound can influence its reactivity and binding affinity to various biological molecules. The compound may act by modifying the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a different arrangement of halogen atoms, which can affect its chemical behavior and applications
Propriétés
Formule moléculaire |
C11H10ClF5O2 |
|---|---|
Poids moléculaire |
304.64 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
WYNZHANESWAIJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


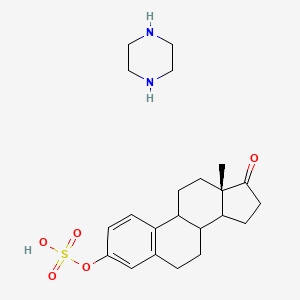

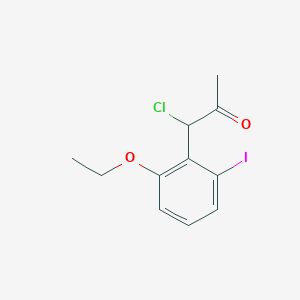

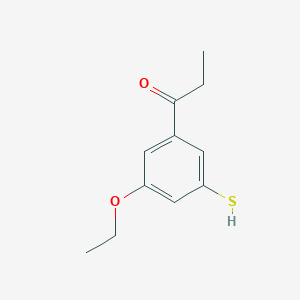
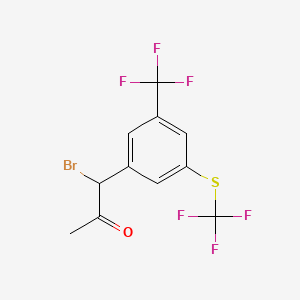
![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)

![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
